molecular formula C12H18ClN3O B2901369 (R)-1-Benzyl-3-(pyrrolidin-3-yl)urea hydrochloride CAS No. 1439894-54-8

(R)-1-Benzyl-3-(pyrrolidin-3-yl)urea hydrochloride

Cat. No. B2901369
CAS RN: 1439894-54-8
M. Wt: 255.75
InChI Key: VUJANMRCXKEPID-RFVHGSKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“®-1-Benzyl-3-(pyrrolidin-3-yl)urea hydrochloride” is a chemical compound with a molecular weight of 165.62 . It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle .


Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “®-1-Benzyl-3-(pyrrolidin-3-yl)urea hydrochloride”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “®-1-Benzyl-3-(pyrrolidin-3-yl)urea hydrochloride” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Physical And Chemical Properties Analysis

“®-1-Benzyl-3-(pyrrolidin-3-yl)urea hydrochloride” is a powder with a molecular weight of 165.62 .

Scientific Research Applications

Drug Discovery and Development

The pyrrolidine ring, a core component of ®-1-Benzyl-3-(pyrrolidin-3-yl)urea hydrochloride, is widely used in medicinal chemistry due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules . This compound can serve as a versatile scaffold for developing novel biologically active compounds with potential therapeutic effects.

Pharmacokinetics Optimization

In drug design, the introduction of pyrrolidine structures has been utilized to modify physicochemical parameters, thereby optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of drug candidates .

Stereochemistry Research

The stereogenicity of the pyrrolidine ring allows for the exploration of different stereoisomers and their biological profiles. This is crucial in understanding the binding modes of drug candidates to enantioselective proteins .

Synthetic Chemistry

®-1-Benzyl-3-(pyrrolidin-3-yl)urea hydrochloride can be used in synthetic strategies, either by constructing the pyrrolidine ring from different cyclic or acyclic precursors or by functionalizing preformed pyrrolidine rings, such as proline derivatives .

Biological Activity Studies

The compound’s structure allows for the investigation of steric factors on biological activity, including structure-activity relationship (SAR) studies to understand how different substituents affect the biological efficacy of molecules .

Safety and Hazard Analysis

As part of safety data sheets, ®-1-Benzyl-3-(pyrrolidin-3-yl)urea hydrochloride is analyzed for its potential hazards, appropriate handling, storage conditions, and first-aid measures in case of accidental exposure .

Environmental Impact Studies

Research into the environmental impact of chemical spills involves studying compounds like ®-1-Benzyl-3-(pyrrolidin-3-yl)urea hydrochloride to develop containment and cleaning strategies, as well as preventive measures for secondary accidents .

Chemical Safety Management

This compound is also relevant in the context of chemical safety management, where its properties are assessed to ensure safe handling and to establish protective measures against fire and explosion risks .

Safety and Hazards

The safety data sheet for a similar compound, “®-1-(3-Fluorobenzyl)-3-(pyrrolidin-3-yl)urea hydrochloride”, suggests that it should be handled with care. In case of inhalation, skin or eye contact, or if swallowed, medical advice should be sought . It should be kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

The future directions for the research and development of “®-1-Benzyl-3-(pyrrolidin-3-yl)urea hydrochloride” and similar pyrrolidine derivatives could involve the design of new compounds with different biological profiles . This could be achieved by modifying the spatial orientation of substituents and exploring different stereoisomers .

properties

IUPAC Name

1-benzyl-3-[(3R)-pyrrolidin-3-yl]urea;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.ClH/c16-12(15-11-6-7-13-9-11)14-8-10-4-2-1-3-5-10;/h1-5,11,13H,6-9H2,(H2,14,15,16);1H/t11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJANMRCXKEPID-RFVHGSKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC(=O)NCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1NC(=O)NCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Benzyl-3-(pyrrolidin-3-yl)urea hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.